8-Iodo (2R,3S)-rel-Nadolol
Description
8-Iodo (2R,3S)-rel-Nadolol is a halogenated derivative of Nadolol, a non-selective β-adrenergic receptor blocker used to treat hypertension and angina. The compound features an iodine atom substituted at the 8-position of the naphthalene ring system, along with a stereochemically defined (2R,3S)-relative configuration. This modification enhances lipophilicity and may influence receptor binding kinetics compared to the parent molecule, Nadolol (C₁₇H₂₇NO₄, MW 309.40, CAS 42200-33-9) . The stereochemistry is critical, as variations in configuration (e.g., impurities like (2SR,3RS)-isomers) reduce pharmacological efficacy .
Properties
Molecular Formula |
C₁₇H₂₆INO₄ |
|---|---|
Molecular Weight |
435.3 |
Synonyms |
Nadolol Impurity E; (2R,3S)-rel-5-(3-(tert-Butylamino)-2-hydroxypropoxy)-8-iodo-1,2,3,4-tetrahydronaphthalene-2,3-diol; (2R,3S)-rel-5-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-8-iodo-2,3-naphthalenediol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Halogenated Nadolol Derivatives
8-Iodo-Nadolol belongs to a class of halogenated β-blockers. Key structural analogs include:
*Inferred from bromo/chloro analogs in ; iodine’s larger atomic radius causes downfield shifts in aromatic protons.
Stereochemical Variants
Nadolol’s bioactivity depends on its (2R,3S)-configuration. Impurities like (2SR,3RS)-isomers exhibit reduced β-blockade due to altered receptor interactions . Similarly, 8-Iodo-Nadolol’s stereochemistry must be preserved during synthesis to maintain efficacy.
Physicochemical Properties
- Lipophilicity: Iodine’s large size increases logP compared to Nadolol (predicted logP: ~1.5 for Nadolol vs.
- Stability : Iodine’s polarizability may improve resistance to radiodegradation, unlike Nadolol, which degrades under γ-radiation into products like 5-hydroxy derivatives .
Pharmacological Profile (Inferred)
- However, increased lipophilicity could prolong half-life.
- Metabolism : Iodine’s electron-withdrawing effect may slow hepatic metabolism (CYP450), contrasting with Nadolol’s renal excretion pathway .
Q & A
Q. How can researchers systematically integrate computational predictions with wet-lab data for regulatory submissions?
- Methodological Answer : Align computational outputs (e.g., molecular docking scores) with experimental IC₅₀ values using Bland-Altman plots. Document all parameters (force fields, solvation models) in FAIR-compliant repositories. For regulatory dossiers, follow ICH M7 guidelines to justify impurity thresholds via in silico mutagenicity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
